

spectroscopic analysis of piperidinium salts (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Piperidinium

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Spectroscopic Analysis of Piperidinium Salts: A Technical Guide

Piperidinium salts, a class of quaternary ammonium compounds, are pivotal in pharmaceutical research and materials science due to their diverse biological activities and unique physicochemical properties. The precise structural elucidation of these compounds is paramount for understanding their function and for quality control in drug development and manufacturing. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the comprehensive characterization of **piperidinium** salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of **piperidinium** salts in solution. Both ^1H and ^{13}C NMR provide critical information about the carbon-hydrogen framework and the electronic environment of the nuclei.

^1H NMR Spectroscopy

Proton NMR spectra reveal the number of different types of protons and their connectivity. In **piperidinium** salts, the quaternization of the nitrogen atom leads to a significant deshielding effect on the adjacent protons.

- **Piperidinium** Ring Protons: The protons on the carbons alpha to the positively charged nitrogen (C2-H and C6-H) are shifted downfield compared to the corresponding neutral piperidine. These typically appear in the range of δ 3.0–4.0 ppm. Protons on C3, C4, and C5 are found further upfield.
- N-Substituent Protons: Protons on the alkyl or aryl groups attached directly to the nitrogen atom are also deshielded. For instance, the protons of an N-CH₂ group can appear around δ 4.4 ppm.^[1]
- Salt Formation Confirmation: A key indicator of salt formation is the downfield shift of the N-H proton signal in the starting piperidine to a much lower field in the **piperidinium** salt, for example, a shift from δ 2.86 ppm to around δ 4.89–5.14 ppm.^[2] The absence of the N-H signal from the starting amine is also a clear indication of successful quaternization.^[2]

Proton Type	Typical Chemical Shift (δ , ppm)	Reference
Piperidinium α -CH ₂ (C2-H, C6-H)	3.3 - 3.9	^[1]
Piperidinium β , γ -CH ₂ (C3, C4, C5-H)	1.5 - 2.2	^[1] ^[2]
Piperidinium N ⁺ -H ₂	8.61 (broad singlet)	^[3]
N ⁺ -CH ₃	3.3 - 3.7	^[1] ^[4]
N ⁺ -CH ₂ -R	4.4 - 4.5	^[1]

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the carbons adjacent to the quaternary nitrogen are deshielded.

- **Piperidinium** Ring Carbons: The C2 and C6 carbons directly attached to the nitrogen atom are shifted downfield and typically appear in the range of δ 45–70 ppm.^[5] The C3, C4, and C5 carbons are found at higher fields.

- Effect of N-Substituents: The nature of the N-alkyl group influences the chemical shifts of the ring carbons.[5] N-oxidation also causes a deshielding of the C2 and C6 ring carbons.[5]
- Confirmation of Quaternization: The chemical shifts of the piperidine carbons are sensitive to salt formation, showing noticeable shifts upon protonation or alkylation of the nitrogen.[2]

Carbon Type	Typical Chemical Shift (δ , ppm)	Reference
Piperidinium α -C (C2, C6)	45 - 65	[2][5]
Piperidinium β -C (C3, C5)	20 - 30	[2][5]
Piperidinium γ -C (C4)	20 - 28	[2][5]
N ⁺ -CH ₃	45 - 55	[5]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of **piperidinium** salts is as follows:

- Sample Preparation: Dissolve 5-10 mg of the **piperidinium** salt in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.[6] The choice of solvent can influence chemical shifts.[7]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or sodium 3-trimethylsilylpropionate (TSP) for aqueous solutions. [6]
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments like DEPT, COSY, and HSQC can be performed to aid in signal assignment and structure confirmation.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups and confirming salt formation. The formation of the **piperidinium** ion results in the appearance of new absorption bands and shifts in existing ones.

- **N⁺-H Stretching:** For protonated **piperidinium** salts, the N⁺-H stretching vibration appears as a broad band in the region of 2400-2800 cm⁻¹.^[9] A signal around 3070 cm⁻¹ can be attributed to the NH₂⁺ group of piperidine, indicating proton transfer.^[2]
- **C-H Stretching:** Aliphatic C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ range.^[3]
- **Quaternary Ammonium Group:** A characteristic peak for the quaternary ammonium salt can be observed around 1437-1482 cm⁻¹.^[10] The presence of a quaternary nitrogen may also be indicated by a peak near 960 cm⁻¹.^[10]
- **Anion and Other Functional Groups:** The spectrum will also show characteristic bands for the counter-ion (e.g., C=O stretching for carboxylates around 1728 cm⁻¹) and other functional groups present in the molecule.^[3] The C=O signal often shifts to a lower wavenumber upon deprotonation of a carboxylic acid to form the salt.^[2]

Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Reference
N ⁺ -H ₂ Stretching	3430, 2400-2510	^[3]
N ⁺ -H Stretching (broad)	2500 - 2800	^[9]
Aliphatic C-H Stretching	2800 - 3000	^[3]
Quaternary Ammonium Salt	1437 - 1482	^[10]
Quaternary Nitrogen	~960	^[10]
C-N ⁺ Stretching	1043 - 1170	^[11]

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For solid samples, a common method is to prepare a KBr pellet by grinding a small amount of the salt with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to remove

contributions from atmospheric CO₂ and water.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns.

- **Ionization Technique:** Electrospray Ionization (ESI) is the most suitable technique for **piperidinium** salts as they are ionic compounds. ESI is a soft ionization method that typically produces the intact cation.[\[12\]](#)
- **Molecular Ion:** In positive-ion mode ESI-MS, the **piperidinium** cation is directly observed as the molecular ion (M^+). The mass of the counter-ion is not observed.
- **Fragmentation Analysis (MS/MS):** Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion. Common fragmentation pathways for piperidine-containing structures include the loss of substituents from the nitrogen atom or the piperidine ring, and ring-opening reactions.[\[13\]](#)[\[14\]](#) Neutral loss of water (H₂O) is a predominant fragmentation process for hydroxylated piperidine alkaloids.[\[12\]](#)[\[13\]](#)

Ion	Description	Reference
$[M]^+$	The intact piperidinium cation.	[12]
$[M - H_2O]^+$	Loss of a water molecule from a hydroxylated piperidinium cation.	[12] [13]
$[M - R]^+$	Loss of a substituent (R) from the nitrogen or ring.	[15]

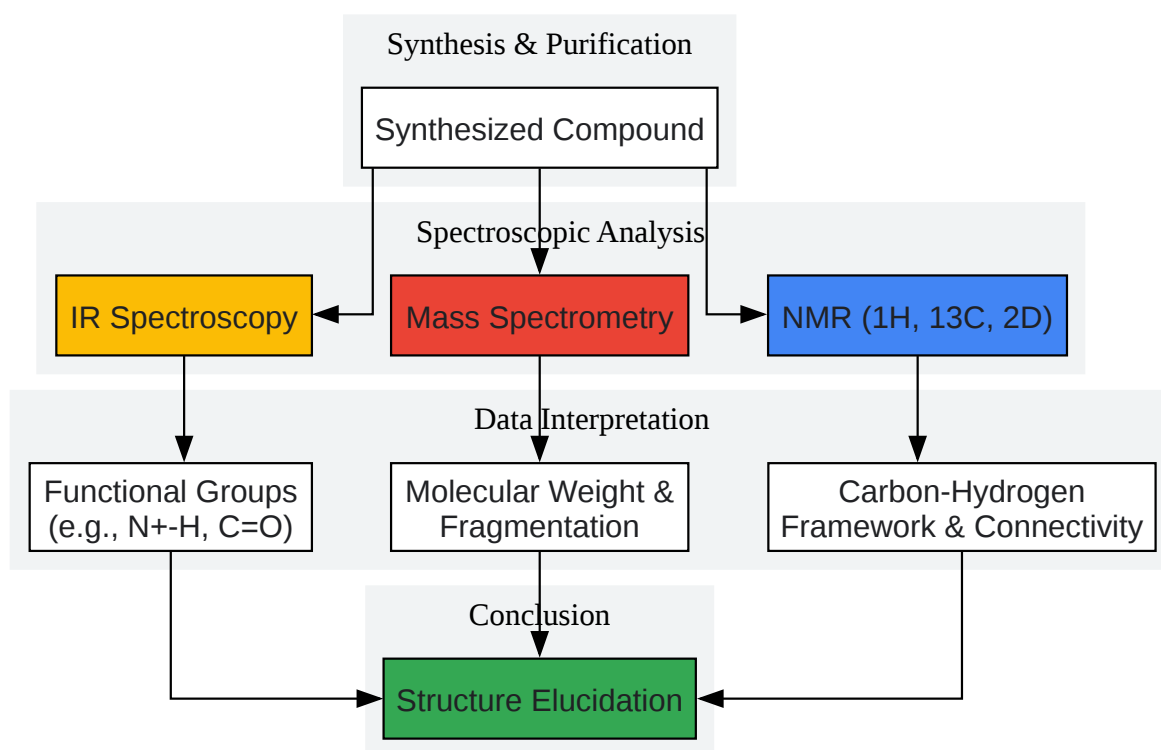
Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the **piperidinium** salt (typically in the ng/ μ L to μ g/ μ L range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[\[16\]](#)

- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[16]
- Data Acquisition: The mass spectrum is acquired in positive-ion mode. For structural analysis, a precursor ion (the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum (MS/MS).[13]

Integrated Spectroscopic Workflow

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **piperidinium** salts. The following workflow illustrates the logical relationship between these techniques in the structure elucidation process.

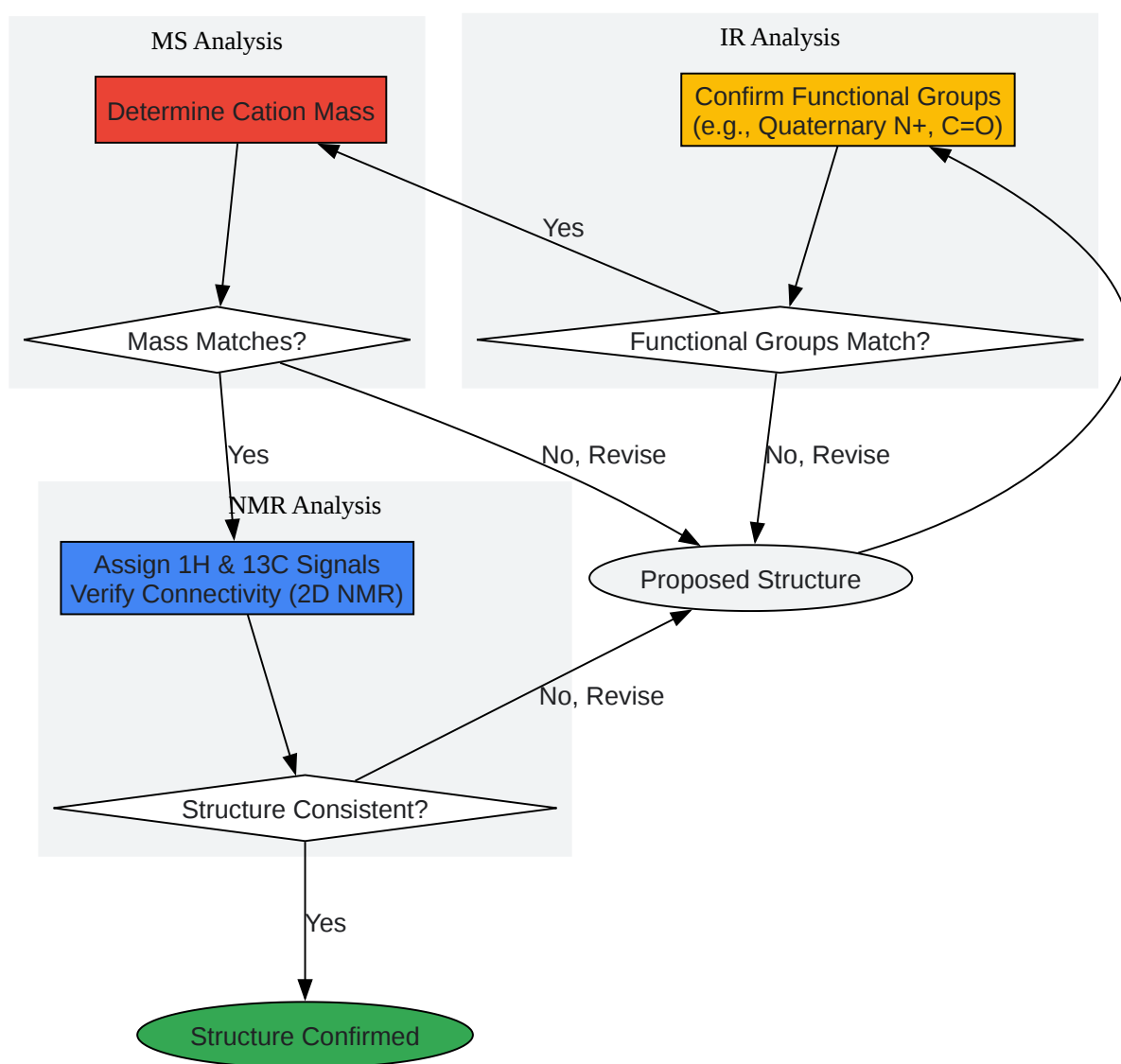


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Caption: Workflow for the structural elucidation of **piperidinium** salts.

Logical Flow of Spectroscopic Data Integration

Each spectroscopic technique provides unique and complementary pieces of information that, when combined, lead to the definitive structure of a **piperidinium** salt.



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